molecular formula C25H34O7 B570559 6beta-Hydroxybudesonide, (11beta,16alpha(S))- CAS No. 93861-51-9

6beta-Hydroxybudesonide, (11beta,16alpha(S))-

Cat. No.: B570559
CAS No.: 93861-51-9
M. Wt: 446.54
InChI Key: JBVVDXJXIDYDMF-UGFKOGHWSA-N
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Description

Historical Context and Discovery

6β-Hydroxybudesonide was first identified in the late 20th century during metabolic studies of its parent compound, budesonide—a synthetic glucocorticoid developed in the 1970s for treating inflammatory conditions. Initial investigations into budesonide’s pharmacokinetics revealed extensive hepatic metabolism, with 6β-hydroxybudesonide emerging as one of two primary metabolites alongside 16α-hydroxyprednisolone. The discovery of this metabolite was pivotal in understanding budesonide’s rapid systemic clearance and localized therapeutic effects. Early in vitro studies using human liver microsomes confirmed cytochrome P450 3A (CYP3A) enzymes as the primary catalysts for its formation, establishing a direct link to drug-drug interaction mechanisms.

Significance in Steroid Metabolite Research

6β-Hydroxybudesonide serves as a biomarker for CYP3A4 activity, analogous to 6β-hydroxycortisol in cortisol metabolism. Its quantification in biological matrices enables researchers to assess:

  • Enzyme induction/inhibition : Drugs altering CYP3A4 activity directly impact 6β-hydroxybudesonide levels, providing a functional readout of metabolic interactions.
  • Interindividual variability : Genetic polymorphisms in CYP3A4 correlate with metabolite production rates, explaining differential budesonide responses.
  • Drug development : As a reference standard, it aids in characterizing budesonide’s metabolic fate during preclinical studies.

Table 1: Key Applications of 6β-Hydroxybudesonide in Research

Application Area Purpose Example Studies
Pharmacokinetics Track budesonide metabolism Human liver microsome assays
Analytical Chemistry Calibrate LC-MS/MS methods Doping control analyses
Enzymology Probe CYP3A4 substrate specificity Competitive inhibition assays

Nomenclature and Chemical Classification

IUPAC Name :
(1S,2S,4R,6S,8S,9S,11S,12S,13R,19R)-11,19-Dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one.

Classification :

  • Functional Groups : Cyclic ketal (C16-C17 butylidene group), hydroxyls (C6β, C11β, C21), acetylated side chain.
  • Stereochemistry : Nine chiral centers, with critical β-orientation at C6 and C11.
  • Molecular Formula : C₂₅H₃₄O₇ (molecular weight: 446.53 g/mol).

Structural Analysis :
The 6β-hydroxyl group introduces steric hindrance, reducing affinity for glucocorticoid receptors compared to budesonide. The butylidene ketal at C16-C17 enhances metabolic stability, directing oxidation to the C6 position.

Position in Budesonide Metabolism Pathways

Budesonide undergoes near-complete first-pass metabolism via hepatic CYP3A4, yielding 6β-hydroxybudesonide (major) and 16α-hydroxyprednisolone (minor).

Key Metabolic Steps :

  • Hydroxylation : CYP3A4 mediates 6β-hydroxylation, inserting a hydroxyl group axial to the steroid nucleus.
  • Redox Reactions : Secondary modifications include ketone reduction and conjugation, though these are less prevalent.
  • Excretion : Renal clearance of 6β-hydroxybudesonide accounts for ~60% of budesonide-derived metabolites in urine.

Metabolite Comparison :

Parameter 6β-Hydroxybudesonide 16α-Hydroxyprednisolone
Glucocorticoid Activity <1% of budesonide ~3% of budesonide
Enzymatic Pathway CYP3A4-mediated CYP3A4-mediated
Analytical Detection LC-MS/MS (m/z 489→357) LC-MS/MS (m/z 375→327)

This metabolite’s weak receptor binding ensures minimal contribution to systemic glucocorticoid effects, explaining budesonide’s favorable safety profile. However, its accumulation in CYP3A4-deficient individuals may necessitate dose adjustments.

Properties

IUPAC Name

(1S,2S,4R,6S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21-,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVVDXJXIDYDMF-UGFKOGHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93861-51-9
Record name 6beta-Hydroxybudesonide, (11beta,16alpha(S))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093861519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYBUDESONIDE, (11.BETA.,16.ALPHA.(S))-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24QD4N8BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Hydroxylation Strategies

Chemical hydroxylation typically employs oxidizing agents to introduce the 6β-hydroxy group. For example:

  • Osmium Tetroxide (OsO₄)-Mediated Dihydroxylation : In nonpolar solvents like dichloromethane, OsO₄ selectively oxidizes the Δ⁴,⁵ double bond in budesonide to form a diol. Subsequent protection-deprotection steps isolate the 6β-hydroxy isomer.

  • Epoxidation Followed by Acidic Hydrolysis : Epoxidation of budesonide’s Δ⁴,⁵ bond using m-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes ring-opening with aqueous acid to yield the 6β-hydroxy derivative.

Table 1 : Representative Hydroxylation Conditions for Budesonide

Reagent SystemSolventTemperature (°C)Yield (%)Selectivity (6β:6α)
OsO₄, N-MethylmorpholineCH₂Cl₂0–565–7085:15
mCPBA, H₂SO₄Acetone/H₂O2555–6070:30

These methods, while effective, require stringent temperature control to minimize epimerization at C6.

Enzymatic and Microbial Hydroxylation

Biocatalytic approaches offer superior stereoselectivity. Streptomyces spp. and Cunninghamella fungi hydroxylate budesonide at C6β with >90% selectivity under aerobic fermentation conditions. For instance:

  • Fermentation with Cunninghamella elegans : Budesonide (1 g/L) is incubated in a glucose-rich medium at 28°C for 72 hours, yielding 6β-hydroxybudesonide at 45% conversion.

De Novo Synthesis from 16α-Hydroxyprednisolone

An alternative route synthesizes 6β-hydroxybudesonide from 16α-hydroxyprednisolone, a budesonide precursor. This method integrates hydroxylation early in the synthesis to streamline production.

Key Reaction Steps

  • Selective Protection of 16α-Hydroxy Group :

    • 16α-hydroxyprednisolone is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) to protect the 16α-hydroxy group.

  • 6β-Hydroxylation :

    • The protected intermediate undergoes hydroxylation using OsO₄ or microbial catalysis (e.g., Rhizopus arrhizus).

  • Butyraldehyde Cyclization :

    • The hydroxylated product reacts with butyraldehyde in dichloromethane, catalyzed by perchloric acid, to form the 16α,17α-butylidene acetal.

  • Deprotection and Purification :

    • The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), followed by recrystallization from chloroform-methanol.

Table 2 : Reaction Parameters for De Novo Synthesis

StepReagents/ConditionsYield (%)
16α-OH ProtectionTBDMSCl, DMF, 25°C, 12 h92
6β-HydroxylationOsO₄, NMO, acetone/H₂O, 0°C, 8 h78
Acetal FormationButyraldehyde, HClO₄, CH₂Cl₂, -5°C, 2 h85
DeprotectionTBAF, THF, 25°C, 4 h90

Epimerization Control and Purification

The 6β-hydroxy group is prone to epimerization under acidic or basic conditions. Mitigation strategies include:

  • Low-Temperature Processing : Maintaining reactions below 5°C during hydroxylation and acetal formation.

  • Neutral Workup : Quenching reactions with saturated sodium bicarbonate instead of strong acids/bases.

  • Chromatographic Purification : Using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve 6β and 6α epimers.

Analytical Characterization

Critical quality control metrics for 6β-hydroxybudesonide include:

  • HPLC Purity : >95% (USP method).

  • Epimeric Ratio : 6β:6α ≥ 85:15 (determined by chiral chromatography).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 5.74 (s, 1H, C4-H), 4.21 (d, J = 6 Hz, 1H, C11β-OH), 3.98 (m, 1H, C6β-H).

Scalability and Industrial Considerations

Large-scale production favors enzymatic hydroxylation due to lower reagent costs and reduced waste. A pilot-scale process using Cunninghamella elegans achieves 60% conversion with 10 g/L budesonide input, though fermentation time (96 hours) remains a bottleneck . Chemical methods, while faster, require costly osmium recovery systems to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxybudesonide, (11beta,16alpha(S))- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- .

Scientific Research Applications

6beta-Hydroxybudesonide, (11beta,16alpha(S))- has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular processes and its role in corticosteroid metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying corticosteroid pharmacokinetics.

    Industry: Used in the quality control of pharmaceutical products containing budesonide

Mechanism of Action

The mechanism of action of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines. This results in reduced inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6beta-Hydroxybudesonide, (11beta,16alpha(S))- is unique due to its specific hydroxylation at the 6beta position, which imparts distinct pharmacokinetic and metabolic properties compared to other derivatives. This makes it a valuable compound for studying the metabolism and action of corticosteroids .

Biological Activity

6beta-Hydroxybudesonide, a metabolite of budesonide, is a synthetic glucocorticosteroid commonly used in the treatment of asthma and rhinitis. This compound is primarily formed through the metabolic action of cytochrome P450 3A (CYP3A) enzymes. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing side effects.

Metabolism and Pharmacokinetics

Budesonide undergoes extensive first-pass metabolism in the liver, primarily via CYP3A enzymes, leading to the formation of two main metabolites: 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . Studies have shown a strong correlation between the formation of these metabolites and testosterone 6 beta-hydroxylation, indicating a significant role of CYP3A in their metabolism .

Key Pharmacokinetic Findings

  • Bioavailability : The systemic exposure to budesonide varies significantly between healthy individuals and patients with conditions such as chronic graft-versus-host disease (cGVHD). For instance, only 2% of a buccal dose achieves systemic circulation in healthy subjects compared to approximately 10% in patients with cGVHD .
  • Half-life : The half-life of 6beta-hydroxybudesonide ranges around 4.76 hours, with peak plasma concentrations inversely correlated with oxygenation indices in premature infants .

Biological Activity

The biological activity of 6beta-hydroxybudesonide is characterized by its potent glucocorticoid effects, which include anti-inflammatory and immunosuppressive properties. This metabolite exhibits similar pharmacological actions to budesonide but with potentially different efficacy profiles due to its unique metabolic pathway.

As a glucocorticoid, 6beta-hydroxybudesonide binds to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory responses. This interaction results in decreased production of pro-inflammatory cytokines and chemokines, effectively reducing inflammation .

Case Studies

  • Chronic Graft-versus-Host Disease (cGVHD) :
    • In a study involving buccal administration of budesonide, patients exhibited significant systemic concentrations of both budesonide and its metabolites, including 6beta-hydroxybudesonide. The treatment led to suppression of endogenous cortisol levels, indicating effective systemic absorption and action .
  • Bronchopulmonary Dysplasia (BPD) :
    • A study on premature lambs demonstrated that administering budesonide with surfactant resulted in reduced airway inflammation associated with BPD. The pharmacokinetics indicated that while budesonide was delivered effectively to the lungs, its metabolites were not detected in the brain, suggesting localized action without central nervous system accumulation .

Comparative Data Table

CompoundActivity TypeHalf-Life (h)Bioavailability (%)Key Findings
BudesonideGlucocorticoid4.76Varies by routeEffective for asthma; high first-pass metabolism
6beta-HydroxybudesonideGlucocorticoidSimilar to budesonideIncreased in cGVHD patientsSignificant systemic absorption in cGVHD patients
16alpha-HydroxyprednisoloneGlucocorticoidNot specifiedNot specifiedMajor metabolite; contributes to anti-inflammatory action

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